2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Description
This compound is a benzamide derivative featuring a brominated aromatic ring and a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole moiety. The benzo[c][1,2,5]thiadiazole core is a bicyclic heteroaromatic system with electron-withdrawing sulfone groups, which may enhance metabolic stability and influence electronic properties. Its synthesis likely involves bromination of a precursor benzamide followed by coupling to the modified thiadiazole ring, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-bromo-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c1-18-13-8-7-10(9-14(13)19(2)23(18,21)22)17-15(20)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFLRDXJLNNXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.22 g/mol. The structure contains a bromine atom and a thiadiazole ring, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar thiadiazole derivatives against various bacterial strains, suggesting that the presence of the bromine atom enhances their antimicrobial efficacy .
Anticancer Potential
Thiadiazole derivatives have been studied for their anticancer properties. The compound's structure allows for interactions with cellular targets involved in cancer progression. In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Neuropharmacological Effects
The compound's potential as an antidepressant has been evaluated through binding affinity studies at serotonin receptors (5-HT1A and 5-HT2A). Similar compounds have demonstrated high affinities for these receptors, indicating potential antidepressant-like effects .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Serotonin Receptors : Compounds similar to this one have shown binding affinities that suggest modulation of serotonin pathways, which are crucial in mood regulation.
- Enzymatic Inhibition : Some studies indicate that thiadiazole derivatives can inhibit enzymes involved in cancer cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A series of thiadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives .
Study 2: Anticancer Activity
In vitro assays demonstrated that related compounds induced cell cycle arrest in human breast cancer cells. The mechanism was linked to the activation of apoptotic pathways mediated by caspase enzymes. These findings support further investigation into the anticancer potential of this compound .
Data Tables
Comparison with Similar Compounds
Physicochemical Properties
- The dimethyl-dioxido group likely increases polarity and aqueous solubility compared to non-sulfonated analogs (e.g., TDMA) .
- Trifluoromethoxy substituents () introduce strong electron-withdrawing effects, whereas bromine offers a balance of reactivity and steric bulk .
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound, and how can purity be validated?
Answer:
The synthesis typically involves coupling 2-bromobenzoyl chloride with the thiadiazole amine derivative under reflux in polar aprotic solvents like acetonitrile or DMF. Catalysts such as triethylamine or pyridine are used to neutralize HCl byproducts . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Purity is validated using HPLC (>95% purity threshold) and spectral techniques:
- 1H/13C NMR : Confirm regiochemistry and absence of unreacted starting materials.
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 451.2) .
Advanced: How can computational methods predict its interaction with biological targets like the PFOR enzyme?
Answer:
Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites, while molecular docking (AutoDock Vina) models binding to PFOR’s active site. Parameters include:
- Grid Box : Centered on PFOR’s FAD-binding domain (coordinates: x=12.5, y=−4.3, z=22.1).
- Binding Affinity : ≤−7.0 kcal/mol suggests strong interaction .
Validation involves comparing docking poses with crystallographic data from SHELX-refined structures .
Basic: What spectroscopic techniques confirm its structure, and how are spectral discrepancies resolved?
Answer:
- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.4–1.6 ppm), and sulfone resonances (δ 3.2–3.5 ppm).
- IR : Amide C=O stretch (~1680 cm⁻¹) and sulfone S=O (~1300 cm⁻¹).
Discrepancies (e.g., split peaks) are resolved by:
Advanced: How to resolve conflicting bioactivity data between antimicrobial and cytotoxicity assays?
Answer:
- Dose-Response Curves : Calculate IC50 (cytotoxicity) vs. MIC (antimicrobial activity). A selectivity index (SI = IC50/MIC) >10 indicates therapeutic potential.
- Assay Controls : Use DMSO (solvent control) and reference drugs (e.g., ciprofloxacin for bacteria).
- Mechanistic Studies : Check for off-target effects via proteomic profiling or transcriptomics .
Basic: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Vary Substituents : Replace bromine with Cl, F, or NO2 on the benzamide; modify thiadiazole methyl groups to ethyl or propyl.
- Assay Conditions : Test derivatives at 10 µM in DPPH (antioxidant) and MIC (antimicrobial) assays.
- Data Table :
| Derivative | R1 (Benzamide) | R2 (Thiadiazole) | DPPH IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|---|
| Parent | Br | Me | 25.3 | 8.2 |
| Derivative A | Cl | Me | 28.1 | 12.4 |
| Derivative B | Br | Et | 18.9 | 6.7 |
Advanced: What crystallographic challenges arise in structure determination?
Answer:
- Twinning : Common in sulfone-containing crystals. Use TWINABS for data scaling .
- Disorder : Methyl groups may exhibit rotational disorder. Refine using PART instructions in SHELXL.
- Validation : Check Rint (<5%) and R1/wR2 (<0.15/0.20) .
Basic: What in vitro assays evaluate antioxidant potential?
Answer:
- DPPH Radical Scavenging : Incubate compound (0.1–100 µM) with DPPH (0.2 mM) for 30 min. Measure absorbance at 517 nm. IC50 values ≤50 µM are promising .
- FRAP Assay : Compare Fe³+ reduction capacity to ascorbic acid standards.
Advanced: How to study metabolic stability and degradation pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
